2-(Fluoromethyl)-2-methylazetidine
CAS No.:
Cat. No.: VC17454410
Molecular Formula: C5H10FN
Molecular Weight: 103.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10FN |
|---|---|
| Molecular Weight | 103.14 g/mol |
| IUPAC Name | 2-(fluoromethyl)-2-methylazetidine |
| Standard InChI | InChI=1S/C5H10FN/c1-5(4-6)2-3-7-5/h7H,2-4H2,1H3 |
| Standard InChI Key | JWBBAVZREINZDR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCN1)CF |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
2-(Fluoromethyl)-2-methylazetidine (C₅H₁₀FN) features a saturated four-membered azetidine ring with two substituents at the 2-position: a fluoromethyl group (-CH₂F) and a methyl group (-CH₃). The strain inherent to the azetidine ring influences its reactivity and conformational flexibility, while the electron-withdrawing fluorine atom modulates electronic properties .
Table 1: Key Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀FN |
| Molecular Weight | 103.14 g/mol |
| CAS Number | Not publicly available |
| Density | ~1.1 g/cm³ (estimated) |
| Boiling Point | ~150–160°C (estimated) |
Estimates derived from analogous fluorinated azetidines .
Stereochemical Considerations
Synthesis and Manufacturing
General Azetidine Synthesis Strategies
Azetidine derivatives are typically synthesized via ring-closing reactions or functionalization of preformed azetidine rings. A notable method involves the hydrolysis of protected intermediates, as seen in the synthesis of N-t-butyl-O-trimethylsilylazetidine . For example:
-
Silyl Ether Hydrolysis: Acidic hydrolysis of silyl-protected azetidines yields free amines .
-
Alkylation: Introducing substituents via alkylating agents, such as mesylates, under basic conditions .
Proposed Route for 2-(Fluoromethyl)-2-methylazetidine
A plausible synthesis could involve:
-
Ring Formation: Cyclization of 3-amino-1-fluoropropanol derivatives.
-
Double Alkylation: Sequential alkylation at the 2-position using fluoromethyl and methyl groups.
-
Purification: Chromatography or distillation to isolate the target compound .
Challenges:
-
Ring Strain: The azetidine ring’s instability necessitates mild reaction conditions.
-
Fluorine Reactivity: Fluoromethyl groups may require protective strategies to prevent undesired side reactions .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Likely stable up to 150°C, similar to 3-fluoro-2-methylazetidine .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the polar C-F bond .
-
Acid/Base Behavior: The secondary amine (pKa ~10–11) can protonate under acidic conditions, influencing solubility and reactivity .
Spectroscopic Data
-
¹H NMR: Expected signals at δ 3.5–4.0 ppm (azetidine CH₂), δ 1.5 ppm (methyl), and δ 4.5–5.0 ppm (fluoromethyl) .
-
¹⁹F NMR: A singlet near δ -200 ppm, typical for aliphatic C-F bonds .
Applications in Medicinal Chemistry
Role in Drug Design
Azetidine derivatives are prized for their:
-
Conformational Restriction: Enhances target binding selectivity.
-
Metabolic Stability: Fluorination reduces oxidative metabolism, prolonging half-life .
Case Study: Sazetidine-A Analogs
Sazetidine-A, a potent α4β2 nicotinic receptor modulator, incorporates a 2-methylazetidine moiety. Structural analogs with fluorinated substituents, such as 2-(fluoromethyl) groups, are explored to improve pharmacokinetics . For example:
-
Compound (S)-9: A 2-methylpyridine derivative with high α4β2 affinity (Kᵢ = 12 nM) .
-
Impact of Fluorine: Fluorine’s electronegativity and steric effects optimize receptor interactions .
Future Research Directions
Synthetic Optimization
-
Catalytic Asymmetric Synthesis: Enantioselective routes to access stereochemically pure variants .
-
Flow Chemistry: Improved yield and safety through continuous processing .
Biological Screening
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume